3-(benzyloxy)-N-(sec-butyl)benzamide
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Overview
Description
“3-(benzyloxy)-N-(sec-butyl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid . It also has a benzyloxy group attached to the benzene ring and a sec-butyl group attached to the nitrogen of the amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a benzyloxy group, and a sec-butyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The benzamide group could undergo various reactions typical for carboxamides . The benzyloxy group might be susceptible to reactions involving the cleavage of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the benzamide group could influence its solubility and reactivity .Scientific Research Applications
- Protodeboronation : Pinacol boronic esters, including alkyl boronic esters, are essential building blocks in organic synthesis. While functionalizing deboronation protocols are well-established, protodeboronation has been less explored. Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation.
Catalysis and Organic Synthesis
Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. Link
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-butan-2-yl-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14(2)19-18(20)16-10-7-11-17(12-16)21-13-15-8-5-4-6-9-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZYATNIJVHBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-(sec-butyl)benzamide |
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